A Researcher's Comprehensive Guide to Procuring and Utilizing SGC-iMLLT-N for Epigenetic Studies
A Researcher's Comprehensive Guide to Procuring and Utilizing SGC-iMLLT-N for Epigenetic Studies
For professionals in drug development and biomedical research, the integrity of experimental findings is paramount. The use of chemical probes to interrogate biological systems necessitates rigorous controls to ensure that observed effects are a direct result of on-target activity. This guide provides an in-depth technical overview of SGC-iMLLT-N, the crucial negative control for the potent MLLT1/3 YEATS domain inhibitor, SGC-iMLLT. Herein, we address the critical question of procurement, delve into the scientific rationale for its use, and provide actionable protocols for its application in research.
The Indispensable Role of the Negative Control: Understanding SGC-iMLLT and SGC-iMLLT-N
SGC-iMLLT is a first-in-class chemical probe that potently and selectively inhibits the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2][3] These proteins are critical "readers" of histone lysine acylation, and their dysregulation is implicated in various cancers, most notably acute myeloid leukemia (AML).[4] SGC-iMLLT, the (S)-enantiomer, was developed to allow researchers to probe the function of these YEATS domains in cellular processes.
However, to confidently attribute any biological effect to the inhibition of MLLT1/3, it is essential to use a structurally similar but biologically inactive control compound. This is the role of SGC-iMLLT-N , the (R)-enantiomer. As detailed in the primary literature, SGC-iMLLT-N (also referred to as compound 91) is significantly less active against MLLT1/3.[5] By comparing the cellular effects of SGC-iMLLT to those of SGC-iMLLT-N, researchers can distinguish specific on-target effects from non-specific or off-target phenomena.
Procurement Pathways for SGC-iMLLT-N
While the active probe, SGC-iMLLT, is readily available from several commercial suppliers, obtaining its negative control, SGC-iMLLT-N, can be more challenging as it is not always listed as a standard catalog item. Below are the recommended procurement strategies for research professionals.
Direct Inquiry with Established Suppliers of SGC-iMLLT
The most direct approach is to contact the technical support or sales departments of reputable chemical suppliers that carry the active SGC-iMLLT probe. These companies often have custom synthesis capabilities or may have access to the negative control even if it is not listed in their public catalog. When inquiring, it is crucial to provide the correct chemical information.
Key Chemical Identifiers for SGC-iMLLT (Active Probe):
| Identifier | Value | Source |
| CAS Number | 2255338-25-9 | [1][6] |
| IUPAC Name | 1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide | [7] |
| Molecular Formula | C22H24N6O | [1][7] |
| Molecular Weight | 388.47 g/mol | [1] |
When contacting suppliers, explicitly state that you are seeking the (R)-enantiomer, SGC-iMLLT-N, which serves as the negative control for the product with CAS number 2255338-25-9.
Recommended Suppliers for Inquiry:
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MedChemExpress (MCE): A prominent supplier of bioactive molecules, including a wide range of chemical probes.[1][8][9][10]
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Cayman Chemical: Known for providing a comprehensive portfolio of research chemicals, including many SGC probes.[11]
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Tocris Bioscience: A reputable source for pharmacological reagents, they often carry negative controls for their probes.[12][13]
Custom Synthesis
If direct inquiry proves unsuccessful, custom synthesis is a viable, albeit more resource-intensive, option. The seminal paper by Moustakim et al. in Angewandte Chemie provides the detailed synthetic route for both SGC-iMLLT and SGC-iMLLT-N.[5] This publication can be provided to a custom synthesis organization to obtain a quotation for the production of the required amount of SGC-iMLLT-N.
Scientific Integrity in Practice: The Mechanism of Action and Experimental Validation
The MLLT1 and MLLT3 proteins, through their YEATS domains, recognize and bind to acetylated lysine residues on histones, a key step in the transcriptional activation of oncogenes. SGC-iMLLT competitively binds to the acetyl-lysine binding pocket of the YEATS domain, thereby displacing it from chromatin and downregulating the expression of target genes.
Caption: Mechanism of MLLT1/3 inhibition by SGC-iMLLT.
To ensure that the observed cellular phenotype is due to this specific mechanism, a rigorous experimental workflow incorporating the negative control is essential.
Experimental Workflow for Target Validation
The following diagram illustrates a self-validating experimental workflow for studying the effects of MLLT1/3 inhibition.
Caption: A self-validating experimental workflow using SGC-iMLLT and SGC-iMLLT-N.
Step-by-Step Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the anti-proliferative effects of SGC-iMLLT.
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Cell Seeding: Seed AML cells (e.g., MV4;11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
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Compound Preparation: Prepare stock solutions of SGC-iMLLT and SGC-iMLLT-N in DMSO (e.g., 10 mM). Create a dilution series to achieve the desired final concentrations.
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Treatment: Add the compounds to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
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Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values. A significant difference in IC50 between SGC-iMLLT and SGC-iMLLT-N indicates on-target activity.
Quantitative Data Summary
The following table summarizes the key potency and selectivity data for SGC-iMLLT, which should be contrasted with the minimal activity of SGC-iMLLT-N in your experiments.
| Target | Assay | SGC-iMLLT Activity | Selectivity over other YEATS domains | Reference |
| MLLT1 (ENL) | Binding (Kd) | 0.129 µM | >77-fold vs. YEATS2/4 | [1] |
| MLLT3 (AF9) | Binding (Kd) | 0.077 µM | >130-fold vs. YEATS2/4 | [1] |
| MLLT1 (ENL) | Inhibition (IC50) | 0.26 µM | N/A | [1] |
| Cellular Target Engagement (NanoBRET) | MLLT1 | IC50 ~0.5 µM | N/A | [5] |
| SGC-iMLLT-N (NanoBRET) | MLLT1 | IC50 = 5.8 µM | N/A | [5] |
Conclusion and Future Perspectives
The use of SGC-iMLLT, in conjunction with its inactive control SGC-iMLLT-N, provides a robust system for dissecting the biological functions of MLLT1 and MLLT3. While the procurement of SGC-iMLLT-N may require additional steps such as direct supplier inquiry or custom synthesis, its use is non-negotiable for rigorous scientific inquiry. As research in the field of epigenetics continues to evolve, the principles of using well-characterized chemical probes and their corresponding negative controls will remain a cornerstone of generating high-quality, reproducible data.
References
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The Chemical Probes Portal. SGC-iMLLT. [Link]
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Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. ResearchGate. [Link]
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Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PubMed. [Link]
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Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PMC - NIH. [Link]
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PubChem. SGC-iMLLT. [Link]
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Structural Genomics Consortium. NVS-MLLT-1. [Link]
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Blazewska, K., et al. (2014). Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT. PubMed. [Link]
-
MDPI. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. [Link]
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